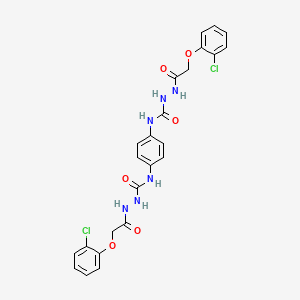![molecular formula C14H18N4OS B6341400 1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1029718-79-3](/img/structure/B6341400.png)
1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods. One common method for synthesizing 1-(3-chlorophenyl)piperazine, a similar compound, involves the reaction of diethanolamine with m-chloroaniline .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the solubility, melting point, and boiling point could vary significantly depending on the functional groups present in the compound .作用機序
Target of Action
Similar compounds have been known to interact with various receptors such as serotonin receptors (htr3a) and dopamine receptors (drd2) in rats .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in inflammation and photoaging .
Result of Action
Similar compounds have been shown to have anti-inflammatory and antiphotoaging activities, protecting skin from premature aging .
実験室実験の利点と制限
The use of 1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine in lab experiments has a number of advantages and limitations. One advantage is that this compound is relatively easy to synthesize and purify, making it an ideal compound for use in lab experiments. Another advantage is that this compound has a wide range of biochemical and physiological effects, making it a useful compound for studying the effects of various chemicals on living organisms. However, there are some limitations to the use of this compound in lab experiments. For example, the effects of this compound on living organisms can vary depending on the concentration of this compound used, as well as the species of organism being studied.
将来の方向性
The use of 1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine in scientific research has a number of potential future directions. One potential future direction is in the development of new drugs. By studying the effects of this compound on various drugs, new drugs can be developed that have improved pharmacological properties. Another potential future direction is in the study of the biochemical and physiological effects of this compound. By studying the effects of this compound on various enzymes and hormones, new treatments can be developed for various diseases. Finally, the use of this compound in lab experiments can be used to study the effects of various chemicals on living organisms, leading to a better understanding of the effects of these chemicals on living organisms.
合成法
1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine can be synthesized through a variety of methods, including the condensation of 2-methoxyphenylmethyl-1,2,4-thiadiazol-5-yl chloride with piperazine. This reaction can be catalyzed by an acid or a base, and can be carried out in an aqueous medium. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
科学的研究の応用
1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has been used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and lab experiments. In drug development, this compound has been used to study the pharmacological effects of various drugs. In biochemical and physiological studies, this compound has been used to study the effect of various enzymes and hormones. In lab experiments, this compound has been used to study the effects of various chemicals on living organisms.
特性
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-19-12-5-3-2-4-11(12)10-13-16-14(20-17-13)18-8-6-15-7-9-18/h2-5,15H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGFIXJQYGSYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NSC(=N2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

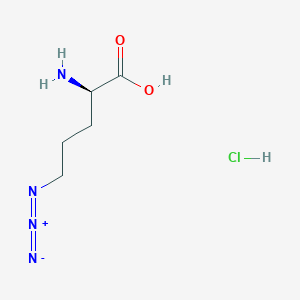
![6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6341326.png)


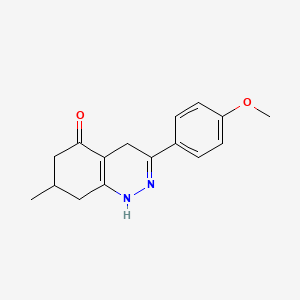
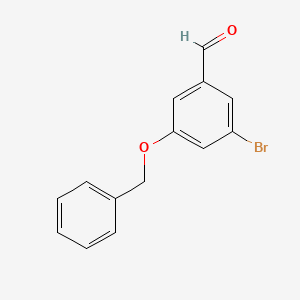
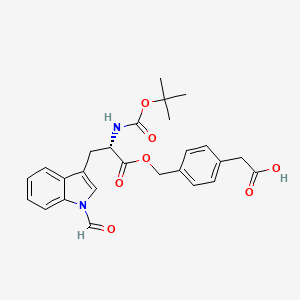
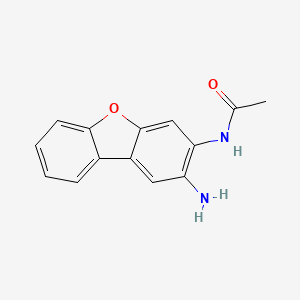


![2,10-Diaza-9-(4-(difluoromethoxy)phenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6341392.png)
